3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol
Description
3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol is a benzothiazole derivative featuring a pent-4-en-2-ol chain attached to the benzo[d]thiazole scaffold. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects . The pentenol moiety introduces a hydroxyl group and a double bond, which may enhance hydrogen bonding capacity and chemical reactivity. Its structural uniqueness lies in the unsaturated alcohol side chain, which could influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
CAS No. |
116058-96-9 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
InChI Key |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Synonyms |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Comparisons of Benzothiazole Derivatives
Physicochemical Properties
- Solubility: The hydroxyl group in this compound may improve aqueous solubility compared to non-polar derivatives like thiazolidinones . However, the methoxyphenol derivatives exhibit balanced lipophilicity due to methoxy groups, enhancing blood-brain barrier penetration.
- Reactivity : The pent-4-en-2-ol chain offers a site for Michael additions or epoxidation, distinguishing it from saturated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
